6-(benzenesulfonyl)-N,N-dimethylhex-2-yn-1-amine
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Overview
Description
6-(Benzenesulfonyl)-N,N-dimethylhex-2-yn-1-amine is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects . This compound features a benzenesulfonyl group attached to a hex-2-yn-1-amine backbone, with two methyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzenesulfonyl)-N,N-dimethylhex-2-yn-1-amine typically involves the reaction of benzenesulfonyl chloride with N,N-dimethylhex-2-yn-1-amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
[ \text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{N,N-dimethylhex-2-yn-1-amine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The use of catalysts and solvents that can be easily recycled is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-(Benzenesulfonyl)-N,N-dimethylhex-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
6-(Benzenesulfonyl)-N,N-dimethylhex-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-(benzenesulfonyl)-N,N-dimethylhex-2-yn-1-amine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine, leading to the inhibition of enzyme activity. This inhibition can disrupt various cellular pathways, including those involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler sulfonic acid derivative with similar reactivity.
N,N-Dimethylhex-2-yn-1-amine: Lacks the sulfonyl group but shares the same amine backbone.
Sulfanilic acid: Another sulfonamide with different substituents on the aromatic ring.
Uniqueness
6-(Benzenesulfonyl)-N,N-dimethylhex-2-yn-1-amine is unique due to the presence of both the benzenesulfonyl group and the N,N-dimethylhex-2-yn-1-amine backbone. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
82276-03-7 |
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Molecular Formula |
C14H19NO2S |
Molecular Weight |
265.37 g/mol |
IUPAC Name |
6-(benzenesulfonyl)-N,N-dimethylhex-2-yn-1-amine |
InChI |
InChI=1S/C14H19NO2S/c1-15(2)12-8-3-4-9-13-18(16,17)14-10-6-5-7-11-14/h5-7,10-11H,4,9,12-13H2,1-2H3 |
InChI Key |
YPNZXZUEKATWOV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC#CCCCS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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